- Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator, World Intellectual Property Organization, , ,
Cas no 93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde)
93245-98-8 structure
Product Name:1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
Numéro CAS:93245-98-8
Le MF:C9H14O3
Mégawatts:170.205663204193
MDL:MFCD11847774
CID:1006871
PubChem ID:9898947
Update Time:2025-09-22
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
- 1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde
- 1,4-Dioxaspiro[4.5]decan-8-carboxaldehyde
- 8-Carboxaldehyde-1,4-dioxaspiro[4.5]decane
- PB43870
- EN300-172618
- AB7089
- MFCD11847774
- CS-0169564
- AKOS015855813
- 4,4-(ethylenedioxy)cyclohexane carbaldehyde
- F8888-7350
- HFBULKBCEFQYCJ-UHFFFAOYSA-N
- 1,4-dioxaspiro[4,5]decane-8-carbaldehyde
- DTXSID40432508
- Z1255380045
- 1,4-dioxaspiro-[4.5]decane-8-carbaldehyde
- 1,4-dioxa-spiro-[4.5]decane-8-carbaldehyde
- AS-44816
- 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde
- 93245-98-8
- SCHEMBL87185
- 1,4-dioxa-spiro[4.5]decane-8-carboxaldehyde
- DB-328760
-
- MDL: MFCD11847774
- Piscine à noyau: 1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2
- La clé Inchi: HFBULKBCEFQYCJ-UHFFFAOYSA-N
- Sourire: O=CC1CCC2(OCCO2)CC1
Propriétés calculées
- Qualité précise: 170.094294304g/mol
- Masse isotopique unique: 170.094294304g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
- Complexité: 163
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.4
- Surface topologique des pôles: 35.5Ų
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | D495935-10mg |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D495935-50mg |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D495935-100mg |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 100mg |
$ 320.00 | 2022-06-05 | ||
| Alichem | A289000627-5g |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 5g |
$959.50 | 2023-08-31 | |
| Chemenu | CM129753-10g |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 10g |
$1550 | 2021-08-05 | |
| Apollo Scientific | OR451152-1g |
1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde |
93245-98-8 | 1g |
£660.00 | 2023-08-31 | ||
| Chemenu | CM129753-1g |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1208827-500MG |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 97% | 500mg |
$200 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1208827-1G |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 97% | 1g |
$270 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1208827-5G |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 97% | 5g |
$815 | 2024-07-21 |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium bicarbonate , Dess-Martin periodinane Solvents: Dichloromethane ; 5 min, 0 °C; 3 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -70 - -65 °C; 30 min, -70 - -65 °C
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
Référence
- Spirocyclic cyclohexane derivatives as analgesics, their preparation, pharmaceutical compositions, and use in the treatment of pain, Germany, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; 2 h, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; 2 h, -78 °C
Référence
- Preparation of bifunctional compounds as SMARCA degraders, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 -
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.3 Reagents: Pyridinium chlorochromate
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.3 Reagents: Pyridinium chlorochromate
Référence
- Six-membered nitrogen ring formation by radical cyclization of trichloroacetamides with enones. A synthetic entry to cis-perhydroisoquinoline-3,6-diones, Tetrahedron Letters, 2004, 45(24), 4661-4664
Méthode de production 5
Conditions de réaction
1.1 Solvents: 2-Methyltetrahydrofuran , Water ; 80 min, 20 °C
Référence
- Photochemical Homologation for the Preparation of Aliphatic Aldehydes in Flow, Journal of Organic Chemistry, 2018, 83(24), 15558-15568
Méthode de production 6
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt → -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ; 45 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
1.2 Solvents: Dichloromethane ; 45 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
Référence
- New high affinity H3 receptor agonists without a basic side chain, Bioorganic & Medicinal Chemistry, 2005, 13(23), 6309-6323
Méthode de production 7
Conditions de réaction
1.1 Reagents: 1-Methylimidazole Catalysts: 2,2′-Bipyridine , Tempo , Cuprous iodide Solvents: Acetonitrile ; overnight, rt
Référence
- Liquid crystal compound, liquid crystal composition, and liquid crystal display device, Japan, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; 30 min, -70 - -65 °C
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
Référence
- Preparation of N-phenylsulfonylpiperidines as analgesics, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -70 - -65 °C; 30 min
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
Référence
- Preparation of phenylsulfonamides as analgesics, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 1 atm, 23 °C
Référence
- Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy, Journal of Medicinal Chemistry, 2017, 60(7), 2780-2789
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 4 h, 1 atm, 23 °C
Référence
- Preparation of fluoro perhexiline compounds and their therapeutic use, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethyl sulfoxide Solvents: Dichloromethane ; 15 min, -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ; 15 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt
1.2 Solvents: Dichloromethane ; 15 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt
Référence
- Preparation of heterocyclic compounds useful for degradation of BTK by conjugation of BTK inhibitors with E3 ligase ligands, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Référence
- (6R,6S)-5,8,10-Trideaza-5,6,7,8-tetrahydrofolate and (6R,6S)-5,8,10-trideaza-5,6,7,8-tetrahydropteroyl-L-ornithine as potential antifolates and antitumor agents. 35, Journal of Medicinal Chemistry, 1989, 32(3), 709-15
Méthode de production 14
Conditions de réaction
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 Solvents: Hexane
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Water
1.2 Solvents: Hexane
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Water
Référence
- A new synthesis of aldehydes from ketones utilizing trimethylsilyldiazomethane, Synlett, 1994, (2),
Méthode de production 15
Conditions de réaction
1.1 Reagents: Morpholine Catalysts: Aluminum Solvents: Toluene ; -5 °C; 2 h, -5 - 0 °C
1.2 Solvents: Toluene ; -5 °C; 2 h, -5 °C
1.2 Solvents: Toluene ; -5 °C; 2 h, -5 °C
Référence
- Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, Yingyong Huagong, 2010, 39(1), 150-152
Méthode de production 16
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -65 °C; 0.5 h, -65 °C
1.2 Reagents: Methanol ; -65 °C
1.2 Reagents: Methanol ; -65 °C
Référence
- Preparation of N-(phenylsulfonyl)benzamides as Bcl-2 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ; 20 min, -60 °C; 15 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
1.2 Solvents: Dichloromethane ; 20 min, -60 °C; 15 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
Référence
- Preparation of benzamidophenylthienopyrimidinylcyclohexylacetic acid derivatives and analogs for use as DGAT1 inhibitors, World Intellectual Property Organization, , ,
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Raw materials
- 1,4-Dioxaspiro[4.5]decan-8-one
- 1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde
- 3-Methoxy-3-methyl-4,9,12-trioxa-1,2-diazadispiro[4.2.4.2]tetradec-1-ene
- Phosphorane,methylenetriphenyl-
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- {1,4-dioxaspiro[4.5]decan-8-yl}methanol
- (diazomethyl)trimethylsilane
- 8-methylidene-1,4-dioxaspiro[4.5]decane
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Preparation Products
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:93245-98-8)1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
Numéro de commande:A859843
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:20
Prix ($):2381.0
Courriel:sales@amadischem.com
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Littérature connexe
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93245-98-8)1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
Pureté:99%
Quantité:5g
Prix ($):2381.0